N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-8,11-12,17H,9-10,13-15H2,(H,22,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPYWYZANBXKB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Formation of the Cinnamamide Moiety: The cinnamamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide with structurally analogous piperidine- and amide-containing derivatives, emphasizing molecular features, substituent effects, and inferred pharmacological implications.
Structural Analogues and Substituent Variations
Key Observations :
- Pyrimidine vs. Fluoropyrimidine : The fluorinated analogue (C₂₀H₂₆FN₅O₃S) introduces a fluorine atom at the pyrimidine 5-position, which may enhance metabolic stability and binding affinity through electronegative effects .
- Cinnamamide vs.
- Sulfamoyl vs. Nitro Groups : Sulfamoyl (SO₂NH₂) in adds hydrogen-bonding capacity, whereas the nitro group in is strongly electron-withdrawing, possibly increasing reactivity or redox sensitivity.
- Opioid Analogues : Acryloylfentanyl (C₂₃H₂₉N₃O₂) shares a phenethyl-piperidine backbone but lacks pyrimidine; its acryloylamide group is associated with µ-opioid receptor binding .
Pharmacological Implications
- Target Selectivity : The pyrimidine ring in the target compound may confer selectivity for kinase or enzyme targets, contrasting with opioid receptor activity seen in fentanyl derivatives .
- Metabolic Stability : Fluorination (as in ) typically reduces cytochrome P450-mediated oxidation, extending half-life. The cinnamamide’s conjugated system in the target compound may also resist metabolic degradation .
- Solubility and Permeability : The sulfamoyl group in enhances hydrophilicity, while the benzo[d][1,3]dioxole in may improve membrane permeability due to its planar structure.
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cinnamamide backbone with a pyrimidine and piperidine moiety, which are critical for its biological activity.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro testing showed that it could inhibit cell proliferation in human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 5 to 15 μM .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit focal adhesion kinase (FAK), which plays a role in cancer cell migration and invasion .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the piperidine or pyrimidine rings can enhance biological activity. Specifically, substituents on these rings can significantly influence the compound's potency against different cancer types .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation markers in vitro .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-linked piperidine core. A key step is the coupling of cinnamoyl chloride to the piperidine-methylamine intermediate under basic conditions (e.g., using triethylamine in DMF or THF) . Critical parameters include temperature control (0–5°C during acyl chloride addition to prevent side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine-to-acyl chloride for complete conversion). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., pyrimidine C-H coupling patterns at δ 8.5–9.0 ppm) and amide bond formation (amide proton at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]) with <5 ppm error.
- X-ray Crystallography (if crystalline): Resolves bond angles/distances, confirming the (E)-configuration of the cinnamamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., Tris-HCl pH 7.4 ± Mg).
- Control for Stereochemical Purity : Chiral HPLC ensures no racemization of the cinnamamide group, which affects binding .
- Validate Target Engagement : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure binding affinity (K) to receptors/enzymes, bypassing cellular variability .
Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) via fractional factorial design to identify interactions (e.g., THF improves solubility but reduces reaction rate vs. DMF) .
- Continuous Flow Chemistry : Minimizes side reactions (e.g., piperidine ring oxidation) by precise residence time control.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor amide bond formation in real time, enabling immediate adjustments .
Q. What computational methods predict the interaction mechanism between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Models binding poses, prioritizing hydrophobic interactions between the cinnamamide phenyl group and kinase hinge regions .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; validate with experimental ΔG values from ITC .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., pyrimidine vs. pyridine) on binding affinity .
Q. How are crystallographic data for this compound validated to ensure accuracy in structural studies?
- Methodological Answer :
- SHELX Suite (SHELXL, SHELXS) : Refine X-ray data with R < 0.05 and wR < 0.10; check for missed symmetry (PLATON’s ADDSYM) .
- Twinning Analysis (CELL_NOW) : Detect pseudo-merohedral twinning, common in piperidine derivatives due to flexible chair conformations .
- Hirshfeld Surface Analysis (CrystalExplorer) : Visualize intermolecular interactions (e.g., C-H···O bonds stabilizing the amide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
